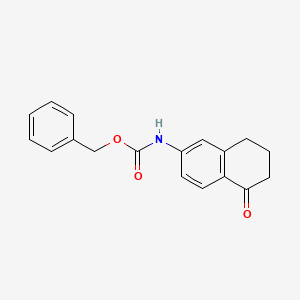
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is an organic compound with the molecular formula C18H17NO3 It is a derivative of naphthalene and contains both carbamate and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 6-amino-3,4-dihydro-2H-naphthalen-1-one with benzyl chloroformate in the presence of sodium bicarbonate (NaHCO3) as a base. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature. The mixture is stirred for several hours, followed by filtration and purification steps to obtain the desired product with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Similar structure but with an acetamide group instead of a carbamate group.
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid: Contains an acetic acid group instead of a carbamate group.
Uniqueness
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is unique due to the presence of both a benzyl group and a carbamate group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
164149-25-1 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.338 |
Nom IUPAC |
benzyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H17NO3/c20-17-8-4-7-14-11-15(9-10-16(14)17)19-18(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,21) |
Clé InChI |
QQXFQTFBSVAPPP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)C(=O)C1 |
Synonymes |
benzyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbaMate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















